2-[(E)-(4-hydroxy-3-{[2-(octadecyloxy)-5-sulfoanilino]carbonyl}-1-naphthyl)diazenyl]benzoic acid
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Overview
Description
2-[(E)-(4-hydroxy-3-{[2-(octadecyloxy)-5-sulfoanilino]carbonyl}-1-naphthyl)diazenyl]benzoic acid is a complex organic compound with the molecular formula C42H53N3O8S and a molecular weight of 759.97 g/mol . This compound is known for its unique structure, which includes a diazenyl group (N=N) linking two aromatic systems, making it a member of the azo compounds family. Azo compounds are widely recognized for their vibrant colors and are commonly used as dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(4-hydroxy-3-{[2-(octadecyloxy)-5-sulfoanilino]carbonyl}-1-naphthyl)diazenyl]benzoic acid typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with a suitable aromatic compound. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to maintain consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process and minimize waste .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-(4-hydroxy-3-{[2-(octadecyloxy)-5-sulfoanilino]carbonyl}-1-naphthyl)diazenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce aromatic amines .
Scientific Research Applications
2-[(E)-(4-hydroxy-3-{[2-(octadecyloxy)-5-sulfoanilino]carbonyl}-1-naphthyl)diazenyl]benzoic acid has several scientific research applications, including:
Chemistry: Used as a dye or pigment in various chemical processes and studies.
Biology: Investigated for its potential biological activities, such as antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including antimicrobial photodynamic therapy.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(E)-(4-hydroxy-3-{[2-(octadecyloxy)-5-sulfoanilino]carbonyl}-1-naphthyl)diazenyl]benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may generate reactive oxygen species upon exposure to light, leading to the destruction of microbial cells. The molecular targets and pathways involved in these processes are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-(4-hydroxy-3-{[2-(octadecyloxy)-5-sulfoanilino]carbonyl}-1-naphthyl)diazenyl]benzoic acid
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the octadecyloxy group and the sulfoanilino moiety. These structural elements contribute to its distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
Molecular Formula |
C42H53N3O8S |
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Molecular Weight |
760.0 g/mol |
IUPAC Name |
2-[[4-hydroxy-3-[(2-octadecoxy-5-sulfophenyl)carbamoyl]naphthalen-1-yl]diazenyl]benzoic acid |
InChI |
InChI=1S/C42H53N3O8S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-28-53-39-27-26-31(54(50,51)52)29-38(39)43-41(47)35-30-37(32-22-17-18-23-33(32)40(35)46)45-44-36-25-20-19-24-34(36)42(48)49/h17-20,22-27,29-30,46H,2-16,21,28H2,1H3,(H,43,47)(H,48,49)(H,50,51,52) |
InChI Key |
LSYZERBJDDISBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)S(=O)(=O)O)NC(=O)C2=C(C3=CC=CC=C3C(=C2)N=NC4=CC=CC=C4C(=O)O)O |
Origin of Product |
United States |
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